molecular formula C18H17ClN4O B10975186 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea

1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea

Cat. No.: B10975186
M. Wt: 340.8 g/mol
InChI Key: UCNRYMTYYUXBOY-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-chlorobenzyl group at the 1-position and a methyl group at the 5-position. The 3-position is linked to a phenylurea moiety, which introduces hydrogen-bonding capabilities. Its structural uniqueness lies in the combination of these substituents, which may influence both physicochemical properties and biological activity .

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-3-phenylurea

InChI

InChI=1S/C18H17ClN4O/c1-13-11-17(21-18(24)20-16-5-3-2-4-6-16)22-23(13)12-14-7-9-15(19)10-8-14/h2-11H,12H2,1H3,(H2,20,21,22,24)

InChI Key

UCNRYMTYYUXBOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation of 4-Chlorobenzyl Halides with Pyrazole Precursors

The pyrazole core is typically constructed via cyclocondensation reactions . A common approach involves reacting phenylhydrazine derivatives with β-ketonitriles or α,β-unsaturated carbonyl compounds.

Example Protocol (Adapted from):

  • Reactants :

    • 4-Chlorobenzyl chloride

    • 5-Methyl-1H-pyrazol-3-amine

  • Conditions :

    • Solvent: Ethanol or toluene

    • Catalyst: Sodium acetate

    • Temperature: Reflux (~80°C)

    • Time: 1–3 hours

  • Yield : ~86% (analogous reactions).

Key Data:

ParameterValueSource
SolventEthanol
CatalystSodium acetate
Reaction Time1–3 hours
Purity (HPLC)>95%

Alternative Route: Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for pyrazole formation. A method adapted from involves:

  • Reactants :

    • 4-Chlorobenzyl hydrazine hydrochloride

    • (1-Ethoxyethylidene)malononitrile

  • Conditions :

    • Solvent: Ethanol

    • Microwave: 150 W, 100°C

    • Time: 20 minutes

  • Yield : ~90% (analogous compounds).

Urea Formation: Reaction with Phenyl Isocyanate

Standard Urea Coupling

The intermediate amine reacts with phenyl isocyanate to form the urea moiety. This step is widely documented in pyrazole urea syntheses.

Example Protocol (Adapted from):

  • Reactants :

    • 1-(4-Chlorobenzyl)-5-methyl-1H-pyrazol-3-amine

    • Phenyl isocyanate

  • Conditions :

    • Solvent: Dichloromethane (DCM) or THF

    • Temperature: 0°C → room temperature

    • Time: 2–4 hours

  • Workup :

    • Quench with water, extract with DCM, purify via column chromatography.

  • Yield : 70–85%.

Key Data:

ParameterValueSource
SolventDCM
Temperature0°C → RT
Purity (HPLC)99.6%

Alternative Urea Formation Using Carbonyldiimidazole (CDI)

For substrates sensitive to isocyanates, CDI-mediated urea synthesis is preferred:

  • Reactants :

    • Amine intermediate

    • Aniline

    • CDI

  • Conditions :

    • Solvent: THF

    • Temperature: 40–50°C

    • Time: 6–8 hours

  • Yield : 65–75%.

Optimization and Challenges

Purity Enhancement

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99%).

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves byproducts.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeComplexity
Standard Isocyanate70–8599.62–4 hoursModerate
CDI-Mediated65–7598.56–8 hoursHigh
Microwave Synthesis9099.020 minutesLow

Industrial-Scale Adaptations

Patent describes a scalable process for analogous ureas:

  • Continuous Flow Reactors : Enhance mixing and thermal control for pyrazole formation.

  • In Situ Isocyanate Generation : Reduces handling risks .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula for 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea is C16H15ClN4OC_{16}H_{15}ClN_{4}O, with a molecular weight of approximately 340.8 g/mol. The compound features a pyrazole ring substituted with a 4-chlorobenzyl group and a phenylurea moiety.

Synthesis Steps:

  • Preparation of 4-chlorobenzylamine : This can be achieved by reducing 4-chlorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.
  • Synthesis of 5-methyl-1H-pyrazole : This involves the reaction of hydrazine hydrate with acetylacetone under reflux conditions.
  • Formation of the urea derivative : The final step is the reaction between 4-chlorobenzylamine, 5-methyl-1H-pyrazole, and phenyl isocyanate in dichloromethane under controlled conditions.

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting specific kinases involved in inflammatory and cancer pathways.

Anti-inflammatory Effects

Research shows that this compound exhibits significant inhibition of inflammatory responses in both in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases.

Anticancer Potential

The compound's ability to inhibit specific kinases may also position it as a candidate for cancer therapy. Its structural similarity to other known anticancer agents enhances its prospects for further development .

Case Studies

Several studies have highlighted the applications of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibited specific kinases involved in inflammatory pathways, showing potential for developing anti-inflammatory drugs .
  • Cancer Research : Research indicated that derivatives similar to this compound exhibited significant anticancer properties, leading to further investigations into its therapeutic applications against various cancer types .

Mechanism of Action

The mechanism of action of N-[1-(4-CHLOROBENZYL)-5-METHYL-1H-PYRAZOL-3-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallographic Trends : Pyrazole derivatives (e.g., ) exhibit planar geometries, but substituents like urea or acyloxy groups introduce distinct packing patterns via hydrogen bonds or π-π stacking .
  • Biological Activity : Chlorinated aromatic groups correlate with antimicrobial and anti-inflammatory activities. The target compound’s urea group may enhance target binding compared to esters or ketones .
  • Solubility and Bioavailability : Urea’s polarity could improve aqueous solubility relative to esters, while the 4-chlorobenzyl group maintains membrane permeability .

Biological Activity

1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea is a synthetic compound belonging to the pyrazole derivative class. Its unique structure, characterized by a pyrazole ring substituted with a 4-chlorobenzyl group and a phenylurea moiety, suggests significant potential in various biological applications, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN4O, with a molecular weight of approximately 340.8 g/mol. The structure includes a five-membered heterocyclic ring containing nitrogen atoms, which contributes to its reactivity and biological properties .

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its ability to act as an enzyme inhibitor. Notably, it has shown potential in inhibiting specific kinases and other molecular targets involved in inflammatory responses and cancer progression. The mechanism typically involves binding to active sites on enzymes or modulating receptor functions .

Key Mechanisms:

  • Enzyme Inhibition : The compound interacts with mitogen-activated protein kinases (MAPKs), crucial for cellular signaling pathways related to inflammation and cancer .
  • Anti-inflammatory Effects : Studies indicate that it can significantly inhibit inflammatory responses in both in vitro and in vivo models .

Biological Activity Data

Recent studies have highlighted the compound's promising biological activities. Below is a summary of key findings:

Activity Study Type Results
Anti-inflammatoryIn vitro and in vivo studiesSignificant inhibition of inflammation (up to 81.91% inhibition)
AnalgesicPain modelsModerate analgesic effect (53.25% inhibition)
AnticonvulsantSeizure modelsProtection from seizures noted in animal models

Case Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound demonstrated an impressive inhibition rate of inflammatory markers. This was attributed to its ability to modulate the activity of pro-inflammatory enzymes and cytokines .

Case Study 2: Anticonvulsant Properties

Another significant study assessed the anticonvulsant activity of synthesized compounds similar to this compound. The results indicated that several compounds exhibited protective effects against seizures induced by electric shock and pentylenetetrazol, with lower neurotoxicity compared to traditional anticonvulsants like phenytoin .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound Name Unique Features Biological Activity
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)benzamideLacks chlorobenzyl groupModerate anti-inflammatory effects
N-(5-methylpyrazol-3-ylyl)ureaSimplified urea structureLimited analgesic properties
5-(furan-2-ylyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazoleFeatures furan ringLow anticancer activity

The unique arrangement of substituents on the pyrazole ring in this compound enhances its biological activity compared to other derivatives, suggesting its potential for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea, and how are intermediates characterized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, 5-methyl-1H-pyrazole intermediates are synthesized using 4-chlorobenzyl halides .
  • Step 2 : Urea linkage introduction via reaction of the pyrazole intermediate with phenyl isocyanate or substituted urea precursors under inert conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
  • Characterization : Intermediates are validated using elemental analysis, IR (C=O stretch ~1650 cm⁻¹), and 1H NMR^1 \text{H NMR} (pyrazole protons at δ 6.1–6.5 ppm; urea NH protons at δ 8.2–9.0 ppm) .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • X-ray crystallography : Resolves bond lengths (e.g., C-Cl bond ~1.74 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .
  • NMR : 1H^1 \text{H} and 13C^13 \text{C} NMR identify substituent positions (e.g., 4-chlorobenzyl protons at δ 4.8–5.2 ppm; urea carbonyl at δ 155–160 ppm in 13C^13 \text{C}) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 394.1) and fragmentation patterns .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models .
  • Antimicrobial screening : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Substituent Modification Observed Effect Reference
4-Chlorobenzyl → 4-Fluorobenzyl Increased lipophilicity (logP +0.3) but reduced anticonvulsant potency
5-Methyl → 5-Trifluoromethyl Enhanced antimicrobial activity (MIC reduced by 50%)
Phenylurea → Thiourea Improved solubility but decreased CNS penetration

Q. Methodology :

  • Use computational tools (e.g., molecular docking with COX-2 or GABA receptors) to predict binding affinities .
  • Synthesize analogs via parallel synthesis and test in dose-response assays .

Q. How should researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?

  • Systematic replication : Standardize assay conditions (e.g., pH, temperature, cell passage number) .
  • Orthogonal assays : Cross-validate using fluorescence polarization (for enzyme inhibition) and SPR (for binding kinetics) .
  • Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify outliers or confounding variables .

Q. What computational models are suitable for predicting its pharmacokinetic properties?

  • ADME Prediction : SwissADME or ADMETLab to estimate bioavailability (%F = 65–70%), blood-brain barrier penetration (BB ratio ~0.8), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with logD values .

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